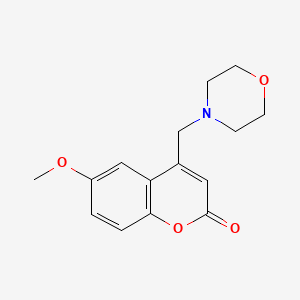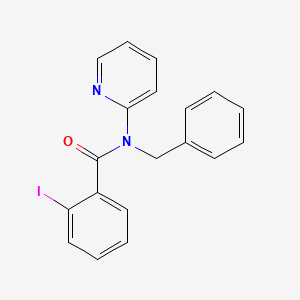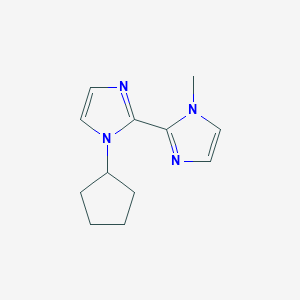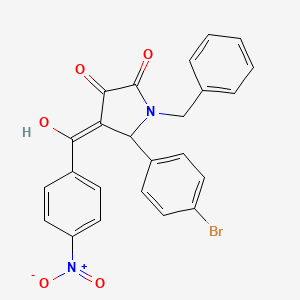
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular functions such as cell growth, proliferation, differentiation, and survival. LY294002 has been extensively used in scientific research to study the role of PI3Ks in various biological processes.
Mécanisme D'action
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one inhibits the activity of PI3Ks by binding to the ATP-binding pocket of the catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition of PI3K activity leads to a decrease in downstream signaling through the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit insulin signaling in adipocytes, and reduce inflammation in macrophages. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a potent and specific inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various biological processes. However, its potency and specificity can also be a limitation, as it may inhibit other kinases or signaling pathways that are involved in the same biological process. Additionally, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its use in animal studies.
Orientations Futures
There are several future directions for the use of 6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3Ks that can overcome the limitations of this compound. Another direction is the investigation of the role of PI3Ks in other biological processes, such as autophagy and DNA damage response. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer and other diseases.
Méthodes De Synthèse
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can be synthesized using a multi-step approach. The first step involves the synthesis of 6-methoxy-2-naphthaldehyde, which is then reacted with morpholine to form 6-methoxy-2-naphthaldehyde morpholine acetal. This intermediate is then reacted with ethyl bromoacetate to form 6-methoxy-4-(morpholin-4-ylmethyl)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Finally, this intermediate is converted to this compound by reacting it with hydrazine hydrate and acetic anhydride.
Applications De Recherche Scientifique
6-methoxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one has been used in numerous scientific studies to investigate the role of PI3Ks in various biological processes such as cell growth, proliferation, differentiation, and survival. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a potent and specific inhibitor of PI3Ks. This compound has been used in studies related to cancer, diabetes, neurodegenerative diseases, and inflammation.
Propriétés
IUPAC Name |
6-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-12-2-3-14-13(9-12)11(8-15(17)20-14)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQROKFLDTKKJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![2-({4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5345623.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)


![4-methyl-6-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B5345649.png)
![(2R*,3S*,6R*)-5-(2-furoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345651.png)

![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)
![6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5345683.png)


